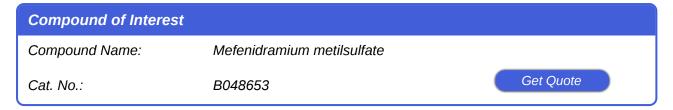


Application Notes and Protocols for the Spectroscopic Characterization of Mefenidramium Metilsulfate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques for the characterization of **Mefenidramium metilsulfate**. This document includes protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with expected quantitative data and experimental workflows.

Introduction

Mefenidramium metilsulfate is a quaternary ammonium salt. Its chemical structure consists of a mefenidramium cation and a methyl sulfate anion. Accurate and thorough characterization of this compound is essential for quality control, stability studies, and formulation development in the pharmaceutical industry. Spectroscopic techniques are powerful tools for elucidating the molecular structure and confirming the identity and purity of **Mefenidramium metilsulfate**.

Physicochemical Properties



Property	Value	Source
Chemical Formula	C19H27NO5S	INVALID-LINK
Molecular Weight	381.5 g/mol	INVALID-LINK
CAS Number	4858-60-0	INVALID-LINK
Appearance	Solid powder	INVALID-LINK

Spectroscopic Characterization

A multi-spectroscopic approach is recommended for the comprehensive characterization of **Mefenidramium metilsulfate**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule. The benzhydryl moiety in **Mefenidramium metilsulfate** is the primary chromophore responsible for UV absorption.

Table 1: UV-Vis Spectroscopic Data

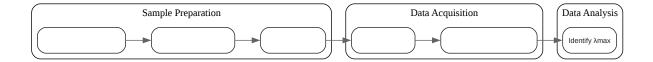
Parameter	Expected Value	
λmax (in Methanol)	~ 258 nm[1]	
Molar Absorptivity (ε)	Concentration-dependent	

Experimental Protocol:

- Solvent Selection: Use a UV-grade solvent such as methanol.
- Sample Preparation: Prepare a stock solution of **Mefenidramium metilsulfate** of known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to determine the linear range of absorbance. A typical concentration for λmax determination is in the range of 10-50 μg/mL.
- Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.



- Blank Correction: Use the solvent as a blank to zero the instrument.
- Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax).



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Diagram 1: Experimental workflow for UV-Vis spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in **Mefenidramium metilsulfate** based on their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Spectral Data

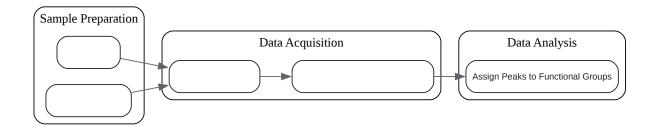
Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3100-3000	Aromatic C-H	Stretching
2980-2850	Aliphatic C-H	Stretching
1600-1450	Aromatic C=C	Stretching
~1480	Quaternary Ammonium	C-N Bending
1260-1000	C-O (Ether)	Stretching
~1250 and ~1060	S=O (Sulfate)	Asymmetric & Symmetric Stretching
~1000	S-O (Sulfate)	Stretching
750-700 and 700-650	Aromatic C-H	Out-of-plane Bending

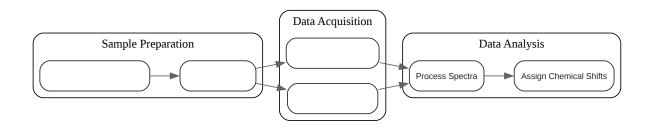


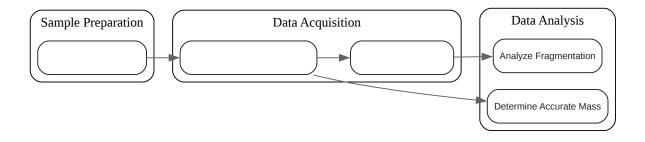
Experimental Protocol:

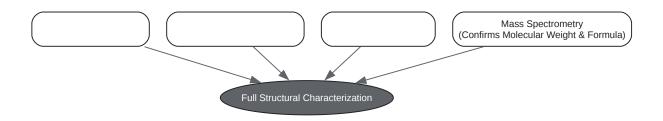
- Sample Preparation:
 - KBr Pellet Method: Mix approximately 1-2 mg of Mefenidramium metilsulfate with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a calibrated FT-IR spectrometer.
- Background Collection: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
- Spectral Acquisition: Place the sample in the spectrometer and collect the spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.











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References

- 1. researchgate.net [researchgate.net]
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